molecular formula C21H21N5 B2745511 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine CAS No. 866843-83-6

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine

Cat. No.: B2745511
CAS No.: 866843-83-6
M. Wt: 343.434
InChI Key: LMJZTXKZAITUMY-UHFFFAOYSA-N
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Description

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine moiety and substituted with a 3-methylphenyl group at position 2. The 3-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability and binding specificity.

Properties

IUPAC Name

3-(3-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-15-8-7-9-16(14-15)19-21-22-20(25-12-5-2-6-13-25)17-10-3-4-11-18(17)26(21)24-23-19/h3-4,7-11,14H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJZTXKZAITUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloquinazoline core, which can be synthesized through a cyclization reaction involving an appropriate quinazoline derivative and an azide compound. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazoloquinazoline core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazoloquinazoline vs. Triazolopyrimidine: Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., thieno[2,3-e]triazolopyrimidin-5-ones) exhibit superior anticancer activity compared to triazoloquinazolines like 6a–c. This is attributed to enhanced electron-deficient character in pyrimidine cores, improving interactions with cellular targets . Example: 3-(3-Aryl-1,2,4-oxadiazol-5-yl)thieno-triazolopyrimidines showed moderate activity, while triazoloquinazolines were largely inactive in NCI screenings .

Substituent Effects

  • 3-Methylphenyl vs. In contrast, the 3-methylphenyl group in the target compound balances lipophilicity and steric effects .
  • Piperidine vs. Piperazine :
    Piperazine derivatives (e.g., 1-[3-(3,4-dimethylbenzenesulfonyl)-triazoloquinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine) exhibit higher solubility due to the additional nitrogen atom, but reduced CNS penetration compared to piperidine-containing analogs .

Physicochemical and Pharmacokinetic Properties

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Solubility Trend Bioactivity Notes
Target Compound Triazoloquinazoline 3-Methylphenyl, piperidine ~408 (estimated) Moderate (piperidine) Potential kinase inhibition
3-Phenyltriazoloquinazolin-5-one Triazoloquinazolinone Phenyl, carbonyl ~293 Low (quinazolinone core) Limited cellular uptake
Thieno-triazolopyrimidines Thieno-triazolopyrimidine Thienyl, oxadiazole ~350–400 Low (poor aqueous sol.) Moderate anticancer activity
Sulfonyl-triazoloquinazolines Triazoloquinazoline Sulfonyl, chloro ~529 Low (sulfonyl group) Enhanced target affinity

Biological Activity

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a piperidine ring linked to a triazoloquinazoline moiety, which is known for its diverse biological properties. The presence of the 3-methylphenyl group may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine exhibit significant biological activities including:

  • Anticancer Activity : Many triazoloquinazoline derivatives have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating strong potential as anticancer agents .
  • DNA Intercalation : Compounds within this class often act as DNA intercalators, which can disrupt DNA replication and transcription processes. This mechanism is crucial for their anticancer properties .
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression and other diseases .

The mechanisms through which 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine exerts its biological effects include:

  • Topoisomerase II Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Intercalation with DNA : The planar structure of the triazoloquinazoline allows it to intercalate between DNA base pairs, affecting the stability and function of the DNA molecule .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various triazoloquinazoline derivatives:

  • Compound 16 was noted for its high activity against HCT-116 cells with an IC50 of 2.44 μM.
  • The study concluded that modifications to the triazoloquinazoline structure significantly affect cytotoxic potency .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of triazoloquinazolines:

  • The study highlighted that compounds with enhanced lipophilicity showed improved cellular uptake and cytotoxicity.
  • It was observed that specific substitutions on the quinazoline ring could lead to increased binding affinity for DNA .

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (μM)Target Cell LineMechanism of Action
Compound 162.44HCT-116Topoisomerase II inhibitor
Compound 176.29HepG2DNA intercalation
Compound 189.43HCT-116Enzyme inhibition

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